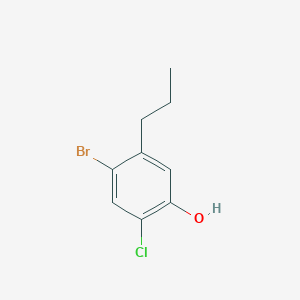
4-Bromo-2-chloro-5-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-5-propylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a propyl group attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-propylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-bromo-2-chlorophenol, the propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum trichloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as halogenation of phenol derivatives followed by alkylation . The use of solvents like dichloromethane and toluene, along with temperature control and inert atmosphere, ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-5-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-2-chloro-5-propylphenol is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials science .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-5-propylphenol is primarily related to its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms makes the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorophenol: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Chloro-4-bromophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-chloro-5-propylphenol’s unique combination of halogen atoms and a propyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in specialized synthetic applications .
Eigenschaften
Molekularformel |
C9H10BrClO |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
4-bromo-2-chloro-5-propylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-6-4-9(12)8(11)5-7(6)10/h4-5,12H,2-3H2,1H3 |
InChI-Schlüssel |
VUYOLEFJXWVEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


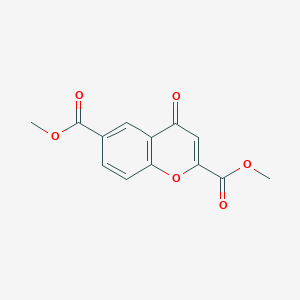
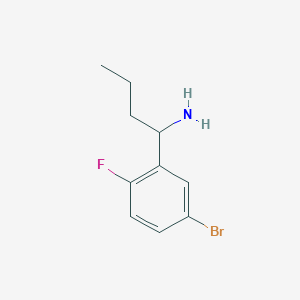

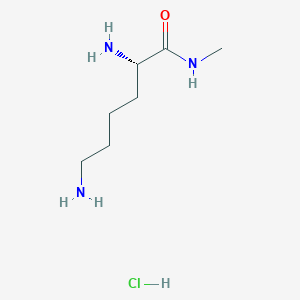
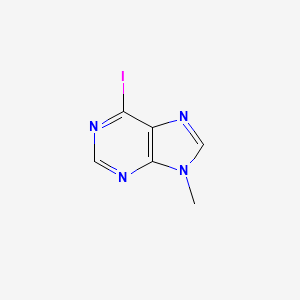
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
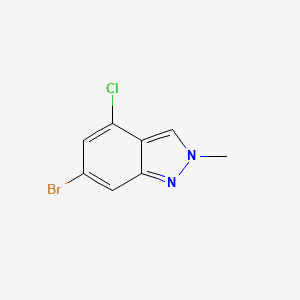

![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)



![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
